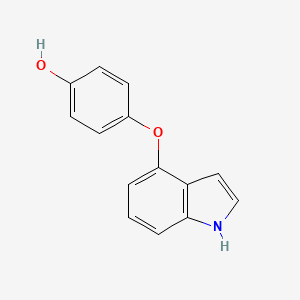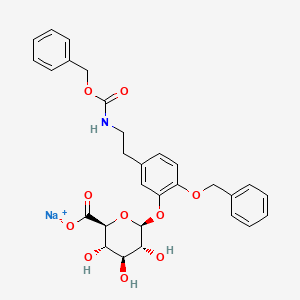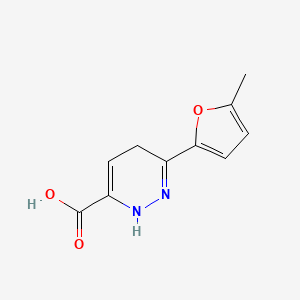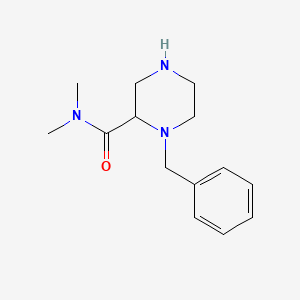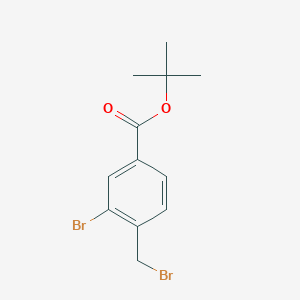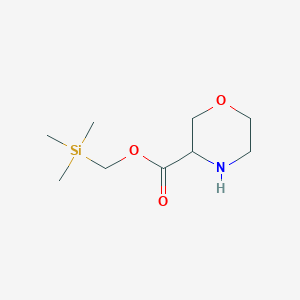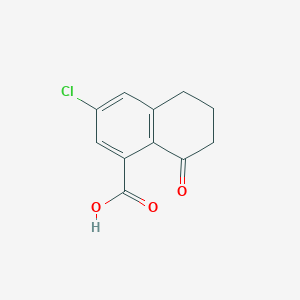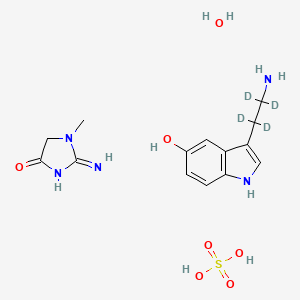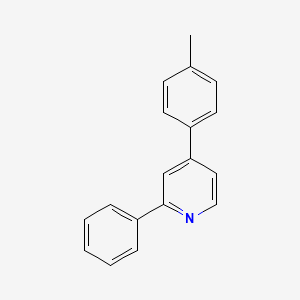
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes both sulfonyl and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a benzoic acid derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl and sulfamoyl groups can be reduced under specific conditions to yield different functional derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-sulfamoylbenzoic acid derivatives, while reduction of the sulfonyl group can produce sulfonamide derivatives.
Scientific Research Applications
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid: shares structural similarities with other sulfonyl and sulfamoyl-containing compounds, such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.
Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO7S2 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(3-hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H13NO7S2/c11-20(17,18)7-2-3-9(8(6-7)10(13)14)19(15,16)5-1-4-12/h2-3,6,12H,1,4-5H2,(H,13,14)(H2,11,17,18) |
InChI Key |
BXAOMTFOZXOBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)S(=O)(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
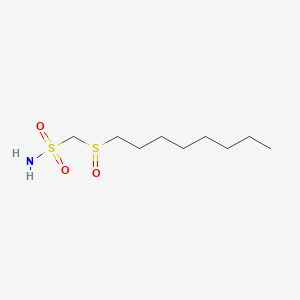
![3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
